

Physical and chemical properties of (6-phenoxypyridin-3-yl)methanol

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Compound of Interest

Compound Name: (6-Phenoxypyridin-3-yl)methanol

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An In-Depth Technical Guide to (6-phenoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **(6-phenoxypyridin-3-yl)methanol**. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogues to offer a broader context for its potential characteristics and applications.

Chemical Identity and Physical Properties

(6-phenoxypyridin-3-yl)methanol is a heterocyclic compound featuring a pyridine ring substituted with a phenoxy group at the 6-position and a hydroxymethyl group at the 3-position. [1] This structure makes it a valuable building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of **(6-phenoxypyridin-3-yl)methanol**

Property	Value	Source/Notes
Molecular Formula	C ₁₂ H ₁₁ NO ₂	[1]
Molecular Weight	201.22 g/mol	[1]
CAS Number	101990-68-5	[1]
Appearance	Not specified (likely a solid at room temperature)	Inferred from related compounds
Melting Point	No data available	
Boiling Point	No data available	[1]
Solubility	No specific data available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.	Inferred from structural analogues
Storage	Sealed in a dry environment at room temperature.	[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **(6-phenoxy pyridin-3-yl)methanol** is not readily available in the public domain. However, based on its structure, the following characteristic signals can be anticipated in its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine and phenoxy rings, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling constants would be indicative of the substitution pattern. For example, spectra of related pyridine derivatives show aromatic protons in the range of δ 7.0-8.5 ppm and methylene protons adjacent to an oxygen at around δ 4.5 ppm.[2]
- ¹³C NMR:** The spectrum would display signals for the twelve carbon atoms. The carbon atoms of the aromatic rings would appear in the downfield region (typically δ 110-160 ppm),

with the carbon bearing the hydroxyl group appearing around δ 60-65 ppm.[3][4]

Infrared (IR) Spectroscopy:

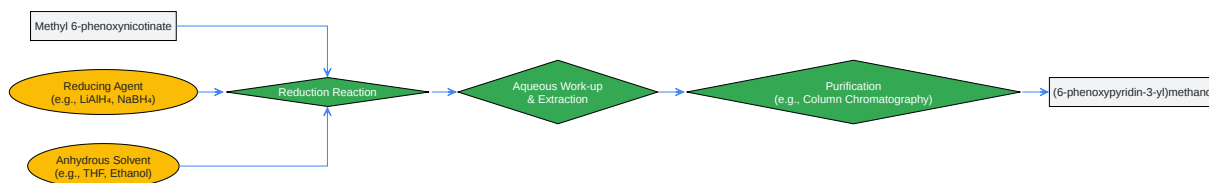
The IR spectrum of **(6-phenoxy pyridin-3-yl)methanol** would be expected to exhibit characteristic absorption bands for its functional groups:

- A broad band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching vibration of the hydroxyl group.
- C-H stretching vibrations for the aromatic rings typically appear around 3000-3100 cm^{-1} .
- C=C and C=N stretching vibrations of the pyridine and benzene rings in the 1400-1600 cm^{-1} region.
- A strong C-O stretching band for the alcohol at approximately 1050-1150 cm^{-1} and for the aryl ether around 1200-1250 cm^{-1} .

Synthesis and Reactivity

General Synthesis Approach:

While a specific, detailed protocol for the synthesis of **(6-phenoxy pyridin-3-yl)methanol** is not explicitly documented in the provided search results, a general synthetic strategy can be proposed based on established methods for preparing similar pyridine derivatives. A plausible route would involve the reduction of a corresponding carboxylic acid or ester, such as methyl 6-phenoxy nicotinate.



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Caption: A general workflow for the synthesis of **(6-phenoxyphenyl)methanol**.

Experimental Protocol (Hypothetical):

A representative experimental protocol, adapted from the synthesis of related compounds, is as follows:

- **Reaction Setup:** To a solution of methyl 6-phenoxyphenylacetate in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a suitable reducing agent like lithium aluminum hydride (LiAlH_4) would be added portion-wise at a reduced temperature (e.g., $0\text{ }^\circ\text{C}$).
- **Reaction Progression:** The reaction mixture would be stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- **Quenching and Work-up:** The reaction would be carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture would be filtered, and the filtrate extracted with an organic solvent like ethyl acetate.
- **Purification:** The combined organic layers would be dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent removed under reduced pressure. The crude product

would then be purified by column chromatography on silica gel to yield the pure **(6-phenoxypyridin-3-yl)methanol**.

Reactivity:

The reactivity of **(6-phenoxypyridin-3-yl)methanol** is dictated by its primary functional groups: the hydroxyl group and the pyridine ring.

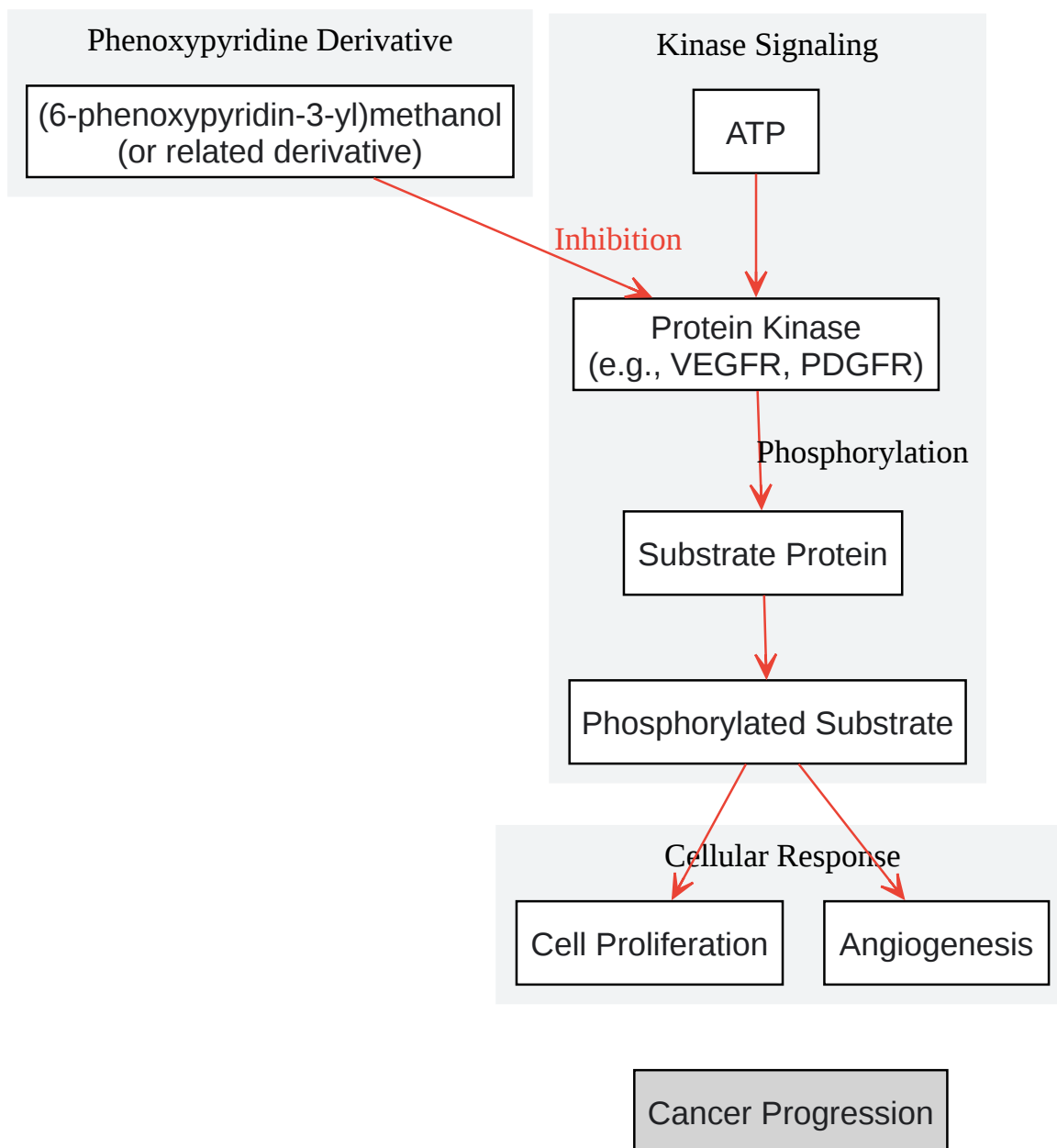
- The hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid.
- The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom. The phenoxy group at the 6-position will influence the electron density of the ring.

Potential Biological Activity and Applications in Drug Discovery

While there is no specific data on the biological activity of **(6-phenoxypyridin-3-yl)methanol**, the phenoxypyridine scaffold is present in a number of biologically active molecules.

Anticancer and Kinase Inhibition:

Several studies have highlighted the potential of phenoxypyridine derivatives as anticancer agents. For instance, a series of N-methyl-4-phenoxypicolinamide derivatives, which share the phenoxypyridine core, have demonstrated significant cytotoxic activity against various human cancer cell lines, including non-small cell lung cancer and colorectal cancer.^[5] Some of these compounds exhibited superior antiproliferative activity compared to the multi-kinase inhibitor sorafenib.^[5] The N-methyl-4-phenoxypicolinamide motif is recognized as a key binding element in the hinge region of certain kinases.^[5]



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Caption: Potential mechanism of action for phenoxy pyridine derivatives as kinase inhibitors.

Other Potential Activities:

The broader class of pyridine derivatives has been investigated for a wide range of biological activities, including:

- Antimicrobial and Antiviral: Various pyridine compounds have shown promising antibacterial and antifungal properties.[6]
- Neurological Disorders: Derivatives of pyridine have been explored as agonists for dopamine and serotonin receptors, suggesting potential applications in treating conditions like Parkinson's disease.[7]
- Anti-inflammatory: Certain pyridine derivatives have demonstrated anti-inflammatory effects.

Given the presence of the phenoxy pyridine scaffold, **(6-phenoxy pyridin-3-yl)methanol** represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology. Further research is warranted to elucidate its specific biological activities and mechanism of action.

Conclusion

(6-phenoxy pyridin-3-yl)methanol is a chemical intermediate with significant potential in the fields of medicinal chemistry and drug discovery. While direct experimental data on its physical and chemical properties are currently limited, this guide provides a comprehensive overview based on its chemical structure and data from related compounds. The phenoxy pyridine core is a recognized pharmacophore in several classes of bioactive molecules, suggesting that **(6-phenoxy pyridin-3-yl)methanol** could serve as a key building block for the development of novel therapeutics, particularly in the area of cancer treatment. Further experimental investigation into its synthesis, reactivity, and biological profile is highly encouraged to fully realize its potential.

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